molecular formula C12H19N3O B14273271 N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide CAS No. 141677-89-6

N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide

Cat. No.: B14273271
CAS No.: 141677-89-6
M. Wt: 221.30 g/mol
InChI Key: OOJXYMCINONJFQ-UHFFFAOYSA-N
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Description

N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an amino group and a methyl group attached to a phenyl ring, connected to a beta-alaninamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide typically involves multiple steps. One common method includes the acylation of 4-methyl-3-nitroaniline with benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide, followed by reduction with hydrogen to obtain the desired product . Another route involves the selective acylation of 4-methyl-3-nitroaniline directly to form the compound .

Industrial Production Methods

Industrial production of N3-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide often employs continuous flow microreactor systems. These systems allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitroso, nitro, and amino derivatives.

Scientific Research Applications

N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N3-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

141677-89-6

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

3-[2-(4-amino-3-methylphenyl)ethylamino]propanamide

InChI

InChI=1S/C12H19N3O/c1-9-8-10(2-3-11(9)13)4-6-15-7-5-12(14)16/h2-3,8,15H,4-7,13H2,1H3,(H2,14,16)

InChI Key

OOJXYMCINONJFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCNCCC(=O)N)N

Origin of Product

United States

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